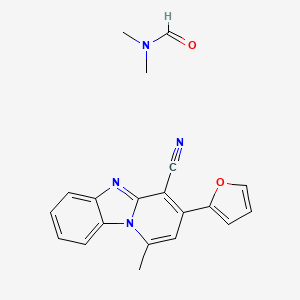
CID 2999862
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 2999862 is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is also known as N-(4-(tert-butyl)phenyl)-N'-(2-hydroxy-5-(trifluoromethyl)phenyl)urea and is classified as a selective estrogen receptor modulator (SERM). In
Applications De Recherche Scientifique
CID 2999862 has been studied for its potential therapeutic applications in various fields of research. In cancer research, it has been shown to inhibit the growth of breast cancer cells by binding to estrogen receptors. In addition, it has been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone mineral density in animal models. CID 2999862 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Mécanisme D'action
CID 2999862 acts as a selective estrogen receptor modulator, meaning it selectively binds to estrogen receptors in different tissues. In breast cancer cells, it acts as an estrogen receptor antagonist, blocking the effects of estrogen on cell growth. In bone tissue, it acts as an estrogen receptor agonist, promoting bone growth and increasing bone mineral density. In the brain, it has been shown to improve cognitive function by increasing the levels of certain neurotransmitters.
Biochemical and Physiological Effects
CID 2999862 has been shown to have several biochemical and physiological effects in various tissues. In breast cancer cells, it inhibits cell growth by blocking the effects of estrogen. In bone tissue, it promotes bone growth and increases bone mineral density. In the brain, it improves cognitive function by increasing the levels of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CID 2999862 in lab experiments is its selectivity for estrogen receptors in different tissues. This allows researchers to study its effects on specific tissues without affecting other tissues. However, one limitation is that its effects may vary depending on the tissue being studied, which may make it difficult to generalize its effects across different tissues.
Orientations Futures
There are several future directions for the study of CID 2999862. In cancer research, it could be studied further for its potential use in combination with other drugs for the treatment of breast cancer. In bone research, it could be studied further for its potential use in the treatment of osteoporosis. In brain research, it could be studied further for its potential use in the treatment of Alzheimer's disease. In addition, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of CID 2999862 involves the reaction of N-(4-(tert-butyl)phenyl)carbamoyl chloride with 2-hydroxy-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting compound is purified using column chromatography to obtain pure CID 2999862.
Propriétés
IUPAC Name |
N,N-dimethylformamide;3-(furan-2-yl)-1-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O.C3H7NO/c1-11-9-12(16-7-4-8-21-16)13(10-18)17-19-14-5-2-3-6-15(14)20(11)17;1-4(2)3-5/h2-9H,1H3;3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCNRFKSVAOXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C4=CC=CO4.CN(C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2999862 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)

![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)

![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)

![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)



![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)